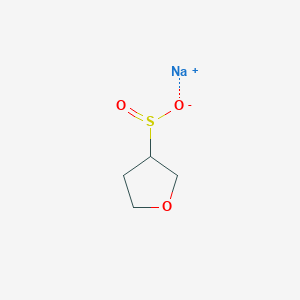

Tetrahydrofuran-3-sulfinic acid sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

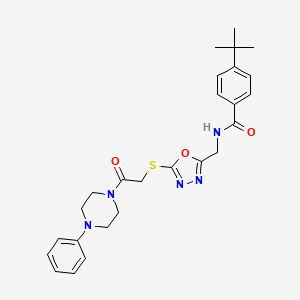

Tetrahydrofuran-3-sulfinic acid sodium salt is a chemical compound with the molecular formula C4H7NaO3S. It is related to sulfinic acids, which are oxoacids of sulfur with the structure RSO(OH) . These compounds are often used as precursors for the free sulfinic acids .

Synthesis Analysis

Sulfinic acids are often prepared in situ by acidification of the corresponding sulfinate salts, which are typically more robust than the acid . These salts are generated by reduction of sulfonyl chlorides . An alternative route is the reaction of Grignard reagents with sulfur dioxide .Molecular Structure Analysis

The molecular weight of Tetrahydrofuran-3-sulfinic acid sodium salt is 158.15. The structure of sulfinic acids and their salts is pyramidal .Chemical Reactions Analysis

Sulfinate salts have versatile reactivity and are used as building blocks for the construction of various sulfur-containing organic molecules . They can be used to introduce the -SO2- moiety into a variety of different sulfonyl-group-containing molecules, such as sulfones, sulfonamides, or sulfonyl fluorides .Physical And Chemical Properties Analysis

Tetrahydrofuran-3-sulfinic acid sodium salt is a white crystalline powder. Generally, sulfinate salts are colorless, odorless, non-corrosive solids . Most sulfinates are hygroscopic and exist in their hydrated forms .Scientific Research Applications

Synthesis of Organosulfur Compounds

Sodium sulfinates, including Sodium tetrahydrofuran-3-sulfinate, are powerful building blocks for the synthesis of organosulfur compounds . They have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

S–S, N–S, and C–S Bond-Forming Reactions

Sodium sulfinates are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Synthesis of Thiosulfonates

Sodium sulfinates have been used in the synthesis of thiosulfonates . These compounds have various applications in organic synthesis and medicinal chemistry.

Synthesis of Sulfonamides

Sodium sulfinates have been used in the synthesis of sulfonamides . Sulfonamides are a class of compounds with a wide range of applications, including the development of pharmaceuticals.

Synthesis of Sulfides

Sodium sulfinates have been used in the synthesis of sulfides . Sulfides are important in various fields, including pharmaceuticals, agrochemicals, and materials science.

Synthesis of Sulfones

Sodium sulfinates have been used in the synthesis of various types of sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . Sulfones are used in various applications, including the synthesis of pharmaceuticals and agrochemicals.

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

Sodium sulfinates have been used in sulfonyl radical-triggered ring-closing sulfonylation . This is a significant achievement in the field of synthetic chemistry.

Photoredox Catalytic Transformations and Electrochemical Synthesis

Sodium sulfinates have been used in photoredox catalytic transformations and electrochemical synthesis . These are promising areas of research with potential applications in various fields.

Mechanism of Action

Safety and Hazards

Future Directions

Sulfinate salts have attracted considerable attention due to their versatile reactivity . They have emerged as highly useful building blocks for the construction of all kinds of sulfonyl-group-containing molecules . The most promising site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis of sodium sulfinates are also demonstrated .

properties

IUPAC Name |

sodium;oxolane-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S.Na/c5-8(6)4-1-2-7-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAPRSZBTHYXPY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tetrahydrofuran-3-sulfinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2542789.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2542792.png)

![6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2542796.png)

![Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2542797.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)

![2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2542805.png)